N-苄基肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

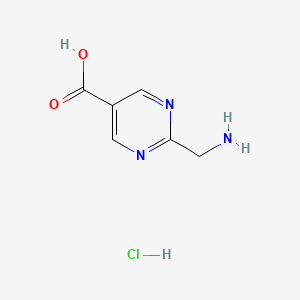

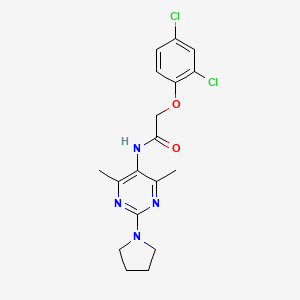

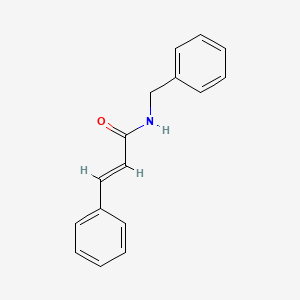

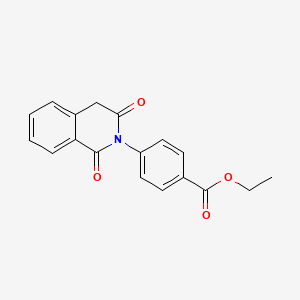

N-Benzylcinnamamide is a compound that has been shown to have several potential applications in the field of medicine . It has been linked via N—H O and C—H O hydrogen bonds and C—H interactions, forming chains propagating along [001]. The chains are linked via further C—H interactions, forming layers parallel to the ac plane .

Synthesis Analysis

The synthesis of N-Benzylcinnamamide involves several steps. One method of synthesis has been reported by Lagerlund et al. (2009). In the title compound, there is a weak intramolecular C3—H3 O1 contact, which leads to a planar acrylamide structure (N1/O1/C1–C3) .Molecular Structure Analysis

The molecular structure of N-Benzylcinnamamide is quite complex. The phenyl ring forms an angle of 8.30 (2) with the mean plane of the acrylamide moiety. The benzyl group is tilted against the cinnamamide unit, with the ring forming an angle of 77.11 (2) with the cinnamamide unit mean plane .Chemical Reactions Analysis

The chemical reactions involving N-Benzylcinnamamide are intricate. For instance, one reaction involves triphenylphosphine (PPh 3), bromotrichloromethane (BrCCl 3), and cinnamic acid .Physical And Chemical Properties Analysis

In the crystal, molecules are linked via N—H O and C—H O hydrogen bonds, forming chains along the c-axis direction. Within the chains, there are also C—H interactions present .科学研究应用

冠心病治疗:

- 已经探讨了N-苄基肉桂酰胺衍生物在治疗冠心病方面的潜力。一项研究讨论了一种特定的衍生物,在动物实验中经口服后增加了冠状血管的血流(Jacobi, H. et al., 1977)。

光化学性质:

- 对N-苄酰-N-苄基肉桂酰胺的研究揭示了它们在光[4+2]环加成反应中的能力。这项研究强调了这些化合物在光化学应用中的潜在用途(Kishikawa, K. et al., 1997)。

抗精神病作用:

- 一项关于N-(4-氨基-5-氯-2-甲氧基苯基)-1-(苯甲基)-4-哌啶羧酰胺的研究,讨论了其强大的中枢多巴胺拮抗活性,暗示了潜在的抗精神病应用(Blaney, F. et al., 1983)。

抗菌和抗炎性能:

- 另一项研究合成了一系列N-芳基肉桂酰胺,并对其进行了抗菌和抗炎性能测试。这项研究对于开发新的抗微生物和抗炎药物具有重要意义(Kos, J. et al., 2020)。

抗肿瘤活性:

- 源自苄酰胺的N-羟基肉桂酰胺基HDAC抑制剂显示出对肿瘤细胞系的强大抗增殖活性,突显了它们在癌症治疗中的潜力(Li, X. et al., 2017)。

增强体力耐力:

- 关于马卡酰胺,包括N-苄基衍生物的研究展示了它们对运动诱发疲劳的药理特性,暗示了它们在增强体力耐力和表现方面的用途(Yang, Q. et al., 2016)。

治疗结核病的潜力:

- 对N-苄基-2-呋酰胺,一种相关化合物,进行了针对实验性结核病活性的研究,突显了苄基衍生物在结核病治疗中的探索(Smith, M. et al., 1950)。

抗心律失常性能:

- 具有杂环酰胺侧链的苄酰胺,包括N-苄基衍生物,已经评估了它们的口服抗心律失常活性,暗示了它们在治疗心律失常中的潜在用途(Banitt, E. H. et al., 1977)。

作用机制

未来方向

While specific future directions for N-Benzylcinnamamide are not mentioned in the papers retrieved, the compound’s potential as a bombesin subtype 3 agonist, a matrix metalloproteinase inhibitor, and a 17 -hydroxysteroid dehydrogenase inhibitor suggests it may have future applications in medical and pharmaceutical research .

属性

IUPAC Name |

(E)-N-benzyl-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWRITRYGLHZBT-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylcinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2380155.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2380156.png)

![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)

![Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2380162.png)